molecular formula C33H26Cl4N2O6S2 B12448697 3,3'-Methanediylbis[6-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid]

3,3'-Methanediylbis[6-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid]

Cat. No.: B12448697
M. Wt: 752.5 g/mol
InChI Key: ZSSAPGYMZOQAJW-UHFFFAOYSA-N
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Description

3,3’-Methanediylbis[6-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid] is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichlorobenzyl and sulfanyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Methanediylbis[6-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid] involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’-Methanediylbis[6-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3,3’-Methanediylbis[6-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid] has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-Methanediylbis[6-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Methanediylbis[6-({[(3-methylphenoxy)acetyl]amino)benzoic acid]
  • 3,3’-Methanediylbis[6-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid]

Uniqueness

Compared to similar compounds, 3,3’-Methanediylbis[6-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid] is unique due to its specific dichlorobenzyl and sulfanyl groups, which may confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C33H26Cl4N2O6S2

Molecular Weight

752.5 g/mol

IUPAC Name

5-[[3-carboxy-4-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]phenyl]methyl]-2-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C33H26Cl4N2O6S2/c34-22-5-3-20(26(36)12-22)14-46-16-30(40)38-28-7-1-18(10-24(28)32(42)43)9-19-2-8-29(25(11-19)33(44)45)39-31(41)17-47-15-21-4-6-23(35)13-27(21)37/h1-8,10-13H,9,14-17H2,(H,38,40)(H,39,41)(H,42,43)(H,44,45)

InChI Key

ZSSAPGYMZOQAJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)NC(=O)CSCC3=C(C=C(C=C3)Cl)Cl)C(=O)O)C(=O)O)NC(=O)CSCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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